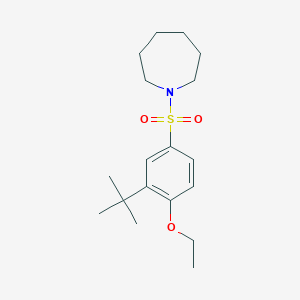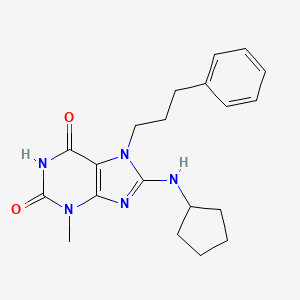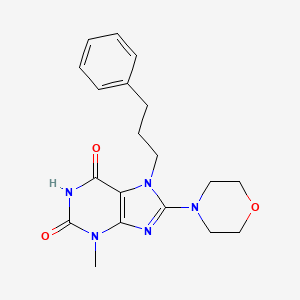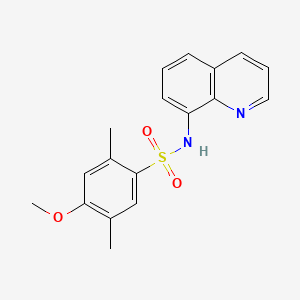
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane (TBEEA) is an organic compound that is used in scientific research, specifically in the field of organic synthesis. It is a sulfonyl azepane that has found applications in a variety of areas, including synthetic organic chemistry, biochemistry, and pharmacology. TBEEA is a valuable tool for scientists, as it offers a wide range of advantages in the laboratory.
Mécanisme D'action
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane is an electrophilic reagent, meaning that it is capable of forming carbon-carbon bonds with nucleophiles. The mechanism of action of this compound involves the formation of a covalent bond between the electrophilic carbon atom of this compound and the nucleophilic carbon atom of the substrate. This reaction produces a new carbon-carbon bond, which is the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased muscle strength and improved cognitive function. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has a number of advantages in the laboratory. It is relatively easy to synthesize, and it is capable of forming a variety of carbon-carbon bonds. In addition, it is relatively stable and can be stored for extended periods of time. However, this compound also has a number of limitations in the laboratory. It is not soluble in water, and it is sensitive to light and air. In addition, it is highly toxic, and it can cause irritation to the skin, eyes, and respiratory system.
Orientations Futures
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has a number of potential future directions. It could be used in the synthesis of more complex organic compounds, such as peptides, amino acids, and nucleosides. In addition, it could be used in the development of new drugs and therapies, such as antibiotics and antifungal agents. Furthermore, this compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used to create new catalysts and enzymes, which could be used to improve the efficiency of chemical reactions.
Méthodes De Synthèse
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane can be synthesized via a two-step process, beginning with the reaction of 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 1-azepanethiol. This reaction produces the desired this compound in a high yield, typically greater than 95%. The reaction is performed in a solvent such as dichloromethane or acetonitrile at room temperature. The second step involves the purification of the this compound via column chromatography, which is necessary to remove any impurities that may have been produced in the reaction.
Applications De Recherche Scientifique
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has found applications in a variety of scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as it is capable of forming various kinds of carbon-carbon bonds. This compound has also been used in the synthesis of various biologically active compounds, such as peptides, amino acids, and nucleosides. In addition, this compound has been used in the synthesis of various drugs, such as antibiotics and antifungal agents.
Propriétés
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-5-22-17-11-10-15(14-16(17)18(2,3)4)23(20,21)19-12-8-6-7-9-13-19/h10-11,14H,5-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKDXZRBFSRBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)


![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)
![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)
![2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B6417086.png)
![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-methylbenzamide](/img/structure/B6417109.png)
![N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6417115.png)
![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417126.png)
![3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6417141.png)
